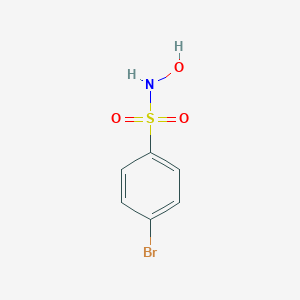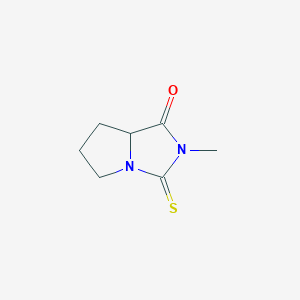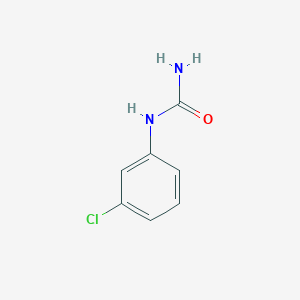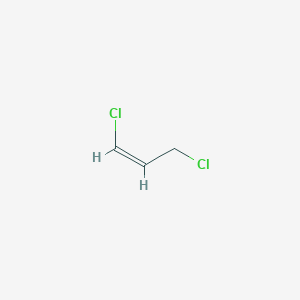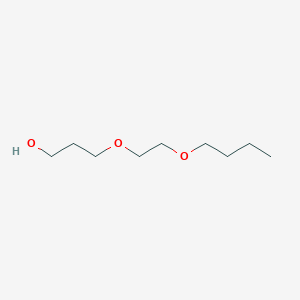
3-(2-Butoxyethoxy)propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Butoxyethoxy)propanol, also known as Butyl Carbitol, is a clear, colorless liquid that is widely used in various industries. It is a glycol ether that belongs to the family of ethylene glycol ethers. Butyl Carbitol is a versatile solvent that is used in paint, ink, and coating formulations, as well as in the cleaning, textile, and pharmaceutical industries.
Aplicaciones Científicas De Investigación
3-(2-Butoxyethoxy)propanol Carbitol has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it is used as a solvent for drug formulations and as a penetration enhancer for transdermal drug delivery. In the textile industry, it is used as a dye carrier and as a wetting agent for textile fibers. In the cleaning industry, it is used as a solvent for degreasing and cleaning applications. In the paint and coating industry, it is used as a coalescing agent and as a solvent for resin formulations.
Mecanismo De Acción
The exact mechanism of action of 3-(2-Butoxyethoxy)propanol Carbitol is not fully understood, but it is believed to act as a surfactant and a solvent. It has a low surface tension and can penetrate deeply into substrates, making it an effective wetting agent. It is also a good solvent for many organic compounds, which makes it useful in various applications.
Efectos Bioquímicos Y Fisiológicos
3-(2-Butoxyethoxy)propanol Carbitol has been shown to have low toxicity and is not considered to be a carcinogen or mutagen. It is rapidly metabolized and excreted from the body, with a half-life of approximately 4 hours. However, exposure to high concentrations of 3-(2-Butoxyethoxy)propanol Carbitol can cause irritation to the skin, eyes, and respiratory tract.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(2-Butoxyethoxy)propanol Carbitol is a versatile solvent that has many advantages for use in lab experiments. It has a low toxicity and is easily metabolized, making it safe for use in animal studies. It is also a good solvent for many organic compounds, which makes it useful in various applications. However, 3-(2-Butoxyethoxy)propanol Carbitol is not compatible with all materials and may cause swelling or degradation of certain polymers.
Direcciones Futuras
There are many potential future directions for the use of 3-(2-Butoxyethoxy)propanol Carbitol. In the pharmaceutical industry, it may be used as a penetration enhancer for transdermal drug delivery. In the cleaning industry, it may be used as a solvent for eco-friendly cleaning products. In the paint and coating industry, it may be used as a coalescing agent for water-based formulations. Further studies are needed to fully understand the potential applications of 3-(2-Butoxyethoxy)propanol Carbitol in these and other fields.
Conclusion
3-(2-Butoxyethoxy)propanol Carbitol is a versatile solvent that has many potential applications in various industries. It is synthesized by reacting ethylene oxide with n-butanol in the presence of a catalyst. It has a low toxicity and is easily metabolized, making it safe for use in animal studies. 3-(2-Butoxyethoxy)propanol Carbitol is a good solvent for many organic compounds, which makes it useful in various applications. However, it is not compatible with all materials and may cause swelling or degradation of certain polymers. Further studies are needed to fully understand the potential applications of 3-(2-Butoxyethoxy)propanol Carbitol in various fields.
Métodos De Síntesis
3-(2-Butoxyethoxy)propanol Carbitol is synthesized by reacting ethylene oxide with n-butanol in the presence of a catalyst. The reaction produces a mixture of diethylene glycol mono-n-butyl ether and triethylene glycol mono-n-butyl ether, which are then separated by distillation. The diethylene glycol mono-n-butyl ether is further reacted with propylene oxide to produce 3-(2-Butoxyethoxy)propanol Carbitol.
Propiedades
Número CAS |
10043-18-2 |
|---|---|
Nombre del producto |
3-(2-Butoxyethoxy)propanol |
Fórmula molecular |
C9H20O3 |
Peso molecular |
176.25 g/mol |
Nombre IUPAC |
3-(2-butoxyethoxy)propan-1-ol |
InChI |
InChI=1S/C9H20O3/c1-2-3-6-11-8-9-12-7-4-5-10/h10H,2-9H2,1H3 |
Clave InChI |
ANYPGYQTLSGXJN-UHFFFAOYSA-N |
SMILES |
CCCCOCCOCCCO |
SMILES canónico |
CCCCOCCOCCCO |
Sinónimos |
3-(2-Butoxyethoxy)-1-propanol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



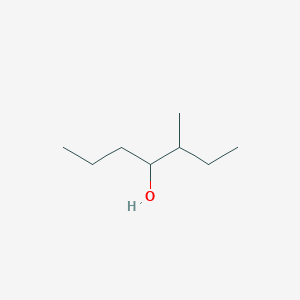
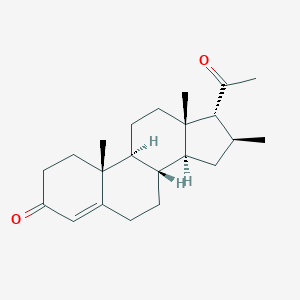
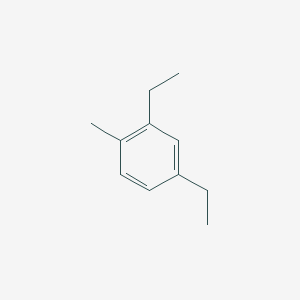


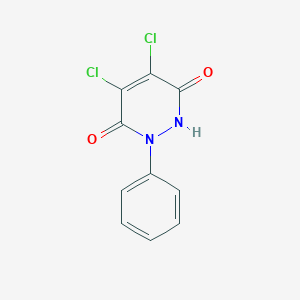
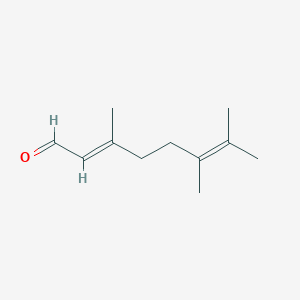
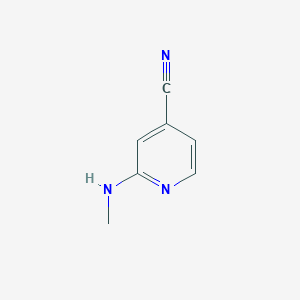
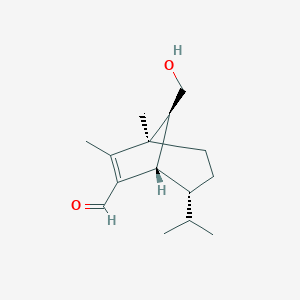
![5-Methylbenzo[b]thiophene-2-boronic acid](/img/structure/B155041.png)
